molecular formula C12H14Cl2N2 B2750939 [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287314-55-8

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2750939
CAS RN: 2287314-55-8
M. Wt: 257.16
InChI Key: ITIVIRMWIZAJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of hydrazines and is widely used in various fields such as medicine, agriculture, and water treatment.

Mechanism of Action

The exact mechanism of action of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. It is believed that [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine works by disrupting the cell membrane of microorganisms, leading to their death. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine also inhibits the growth of microorganisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have low toxicity and is considered safe for use in various applications. However, prolonged exposure to [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine may cause skin irritation and respiratory problems. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is rapidly metabolized in the body and excreted in the urine.

Advantages and Limitations for Lab Experiments

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a stable compound and can be easily stored for long periods. It is also easy to handle and has a low cost of production. However, [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has some limitations in lab experiments. Its mode of action is not fully understood, and its effectiveness may vary depending on the type of microorganism and the environmental conditions.

Future Directions

There are several future directions for research on [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the development of new formulations of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine that can be used in different applications. Another area of research is the investigation of the mechanism of action of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine at the molecular level. Additionally, the use of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in combination with other antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with unique properties that make it useful in various applications. Its antimicrobial properties have been extensively studied, and it is considered safe for use in various applications. However, further research is needed to fully understand its mechanism of action and to develop new formulations that can be used in different applications.

Synthesis Methods

The synthesis of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 2,6-dichlorobenzyl chloride with bicyclo[1.1.1]pentan-1-amine in the presence of hydrazine hydrate. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a disinfectant in various applications such as water treatment, swimming pools, and hospitals. It is also used as a preservative in cosmetics, personal care products, and pharmaceuticals.

properties

IUPAC Name

[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2/c13-9-2-1-3-10(14)8(9)4-11-5-12(6-11,7-11)16-15/h1-3,16H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIVIRMWIZAJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.